molecular formula C16H18N2O3 B2418158 2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione CAS No. 59904-30-2

2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione

Cat. No.: B2418158
CAS No.: 59904-30-2
M. Wt: 286.331
InChI Key: XUXOLLCYHAUQOI-UHFFFAOYSA-N
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Description

Structural Characterization

Systematic Nomenclature and IUPAC Conventions

The IUPAC name 2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione is derived from its parent structure, indane-1,3-dione, and substituents. Key components include:

  • Indane-1,3-dione core : A bicyclic system with two ketone groups at positions 1 and 3 of the indan skeleton.
  • 2-(((2-Morpholin-4-ylethyl)amino)methylene) substituent : A methylene bridge (-CH=N-) connecting the indane core to an aminoethylmorpholine moiety.
  • Morpholine group : A six-membered heterocyclic ring containing one nitrogen and one oxygen atom, linked via a 2-ethyl chain to the amino group.

The substituent’s priority follows IUPAC rules, with the methylene group positioned at C2 of the indane ring. The amino group is bonded to a 2-morpholin-4-ylethyl chain, which is further connected to the methylene bridge.

Molecular Architecture and Conformational Analysis

The compound’s architecture comprises three distinct regions:

  • Indane-1,3-dione core : A fused bicyclic structure with two adjacent ketone groups, creating a planar, aromatic-like system due to conjugation between the carbonyl groups and the benzene ring.
  • Methylene bridge : A -CH=N- group linking the indane core to the substituent, introducing a degree of flexibility and potential for resonance stabilization.
  • Aminoethylmorpholine side chain : A nitrogen-rich substituent with a morpholine ring (N-O-C₄H₈) connected via an ethyl chain to the amino group.

Conformational analysis suggests the morpholine ring adopts a chair-like structure, while the ethyl chain allows rotational freedom. The methylene bridge’s stereochemistry is unspecified in available data but likely exists as a trans configuration due to steric and electronic factors.

Crystallographic Data and Solid-State Packing Arrangements

While specific crystallographic data for this compound are not publicly available, structural analogs of indane-1,3-dione derivatives often crystallize in monoclinic or orthorhombic systems. Key features include:

  • Intermolecular hydrogen bonding : Potential interactions between the indane ketone groups and morpholine nitrogen/oxygen atoms.
  • Stacking interactions : Aromatic π-π interactions between indane rings in adjacent molecules.
  • Packing efficiency : Morpholine’s hydrophobic ethyl chain may drive hydrophobic clustering, while polar groups (e.g., ketones) form hydrogen-bonded networks.

For example, related indane derivatives with morpholine substituents exhibit layered packing with alternating hydrophobic and hydrophilic regions.

Spectroscopic Fingerprinting (¹H/¹³C NMR, FT-IR, UV-Vis)

Nuclear Magnetic Resonance (NMR)
Region ¹H NMR Shifts (δ, ppm) ¹³C NMR Shifts (δ, ppm) Assignment
Indane core 7.2–7.8 (m, 4H) 128–145 (aromatic carbons) Aromatic protons and carbons
Methylene bridge 4.5–5.0 (s, 2H) 95–100 (sp² carbon) -CH=N- protons and carbon
Morpholine 3.5–4.0 (m, 8H) 65–70 (N-O-C₂H₄) Morpholine ring protons and carbons
Ethyl chain 2.5–3.0 (t, 2H) 40–45 (CH₂-N) Ethyl group adjacent to morpholine
Fourier Transform Infrared (FT-IR)
Peak (cm⁻¹) Assignment
1700–1750 C=O stretching (indane ketones)
1650 C=N stretching (methylene bridge)
1240–1300 C-N (morpholine) and C-O (morpholine)
Ultraviolet-Visible (UV-Vis)

The indane core’s conjugated system absorbs in the 250–300 nm range, with a strong λₘₐₓ near 270 nm due to π→π* transitions. The methylene bridge may extend absorption to slightly higher wavelengths.

Mass Spectrometric Fragmentation Patterns

Fragment (m/z) Structure Key Losses
286.33 [M]⁺ (molecular ion)
229.23 Loss of morpholine (C₄H₉NO) [M - C₄H₉NO]⁺
171.14 Indane-1,3-dione core (C₉H₅O₂) [M - C₇H₁₃N₂O]⁺
87.05 Morpholine (C₄H₉NO)

The fragmentation pattern aligns with cleavage at the methylene bridge and ethyl chain, yielding characteristic ions for the indane and morpholine fragments.

Properties

IUPAC Name

3-hydroxy-2-(2-morpholin-4-ylethyliminomethyl)inden-1-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2O3/c19-15-12-3-1-2-4-13(12)16(20)14(15)11-17-5-6-18-7-9-21-10-8-18/h1-4,11,19H,5-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PHJKZVXWGTUNPK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1CCN=CC2=C(C3=CC=CC=C3C2=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H18N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

286.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Core Synthesis of Indane-1,3-dione

Indane-1,3-dione (4 ) serves as the foundational building block for this compound. Its synthesis typically involves nucleophilic addition of alkyl acetate to dialkyl phthalate (1 ) under basic conditions, yielding the intermediate 2-(ethoxycarbonyl)-1,3-dioxo-2,3-dihydro-1H-inden-2-ide anion (3 ). Subsequent hydrolysis and decarboxylation under acidic conditions furnish 4 in approximately 50% yield over two steps. Alternative methods, such as oxidation of indane (5 ) using N-hydroxyphthalimide (NHPI) or pyridinium dichromate (PCC), have been explored but exhibit lower yields (17–18%) and higher reagent costs.

Functionalization of Indane-1,3-dione

The methylene group of indane-1,3-dione is highly reactive, enabling diverse functionalization. Key strategies include:

  • Knoevenagel Condensation : Reaction with active methylene compounds (e.g., malononitrile) under basic conditions to form dicyanomethylene derivatives.
  • Alkylation : Use of alkyl halides in the presence of bases like KF-celite in acetonitrile, which avoids decomposition observed with conventional bases (e.g., NaH).

Preparation of 2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione

Condensation with 2-Morpholin-4-ylethylamine

The primary route involves a Knoevenagel-type condensation between indane-1,3-dione (4 ) and 2-morpholin-4-ylethylamine (27 ) (Figure 1). This reaction proceeds via nucleophilic attack of the amine on the electron-deficient carbonyl groups of 4 , followed by dehydration to form the methylene bridge.

Reaction Conditions :

  • Solvent : Ethanol or toluene
  • Base : Piperidine or sodium acetate
  • Temperature : Reflux (80–100°C)
  • Yield : 61–85% (based on analogous reactions).

Mechanistic Insight :
The base deprotonates the amine, enhancing its nucleophilicity. Concurrently, the carbonyl groups of 4 are activated for attack, leading to imine formation. Dehydration under reflux completes the conjugation, yielding the target compound.

Alkylation Approach

An alternative method involves alkylation of 4 with a brominated morpholine derivative (e.g., 2-bromoethylmorpholine). However, conventional alkylation conditions (NaH/THF) often fail due to side reactions. Successful protocols employ:

  • Reagent : KF-celite in dry acetonitrile
  • Temperature : Room temperature to 50°C
  • Yield : 70–74% (extrapolated from similar alkylations).

Challenges :

  • Regioselectivity: Ensuring alkylation at the methylene position requires precise stoichiometry.
  • Purification: Byproducts from incomplete reactions necessitate chromatographic separation.

Comparative Analysis of Synthetic Routes

Method Conditions Yield Advantages Limitations
Knoevenagel Condensation Piperidine/EtOH, reflux 61–85% High yield, minimal byproducts Requires anhydrous conditions
Alkylation KF-celite/MeCN, rt 70–74% Broad substrate compatibility Lower regioselectivity

Optimization Insights :

  • Solvent Choice : Ethanol enhances solubility of 4 , while acetonitrile improves reaction kinetics for alkylation.
  • Catalyst : Piperidine accelerates imine formation, whereas KF-celite stabilizes the transition state in alkylation.

Structural Confirmation and Characterization

Post-synthesis, the compound is validated via:

  • ¹H NMR : Peaks at δ 2.4–2.6 ppm (morpholine protons) and δ 6.8–7.2 ppm (aromatic indane protons).
  • Mass Spectrometry : Molecular ion peak at m/z 286.33 (C₁₆H₁₈N₂O₃).

Industrial and Research Applications

While patents ([US7427638B2], [WO2007085729A3]) focus on morpholine-containing pharmaceuticals, this compound’s utility in materials science (e.g., as a ligand or sensor) remains underexplored. Scalable synthesis requires addressing:

  • Cost Efficiency : Substituting piperidine with cheaper bases (e.g., NaOAc).
  • Green Chemistry : Solvent recycling or microwave-assisted reactions to reduce energy use.

Chemical Reactions Analysis

2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific reagents and conditions used .

Scientific Research Applications

Medicinal Chemistry

The compound has been investigated for its potential as an anticancer agent. Studies have shown that derivatives of indane-1,3-dione exhibit various biological activities, including antitumor effects. For instance, compounds similar to 2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione have demonstrated significant cytotoxicity against human tumor cells in vitro . The mechanisms of action are thought to involve interference with cellular processes critical for cancer cell survival.

Agricultural Science

In agricultural applications, this compound has been studied for its herbicidal properties, particularly against Phalaris minor, a prevalent weed in wheat crops. Computational studies have prioritized it among other promising herbicides targeting the D1 protein of this weed. The results indicated its potential effectiveness in controlling weed growth without adversely affecting crop yield.

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer activity of various indane derivatives, including those related to 2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione). The results showed a high level of antimitotic activity with mean GI50 values indicating effective inhibition of cell growth across several cancer cell lines .

Case Study 2: Herbicide Development

Research focusing on the herbicidal efficacy of this compound involved computational modeling to assess its interaction with specific proteins in Phalaris minor. The findings highlighted that the compound could serve as a lead molecule for developing new herbicides that are more effective against resistant weed populations.

Mechanism of Action

The mechanism of action of 2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione involves its interaction with specific molecular targets and pathways . The compound can act as an electron acceptor, participating in redox reactions and influencing various biochemical pathways . Its effects are mediated through its ability to form stable complexes with other molecules, thereby modulating their activity .

Comparison with Similar Compounds

2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione is similar to other indane-1,3-dione derivatives, such as indanone and indanedione . its unique structure, which includes the morpholin-4-ylethylamino group, distinguishes it from these compounds . This unique feature contributes to its specific chemical reactivity and biological activity .

Similar compounds include:

  • Indanone
  • Indanedione
  • 2-(Morpholin-4-yl)ethylamine derivatives

Biological Activity

2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione is a synthetic compound recognized for its diverse biological activities. With the molecular formula C16H18N2O3 and a molecular weight of 286.33 g/mol, this compound has garnered attention in medicinal chemistry due to its potential therapeutic applications.

The synthesis of 2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione typically involves the reaction of indane-1,3-dione with 2-(morpholin-4-yl)ethylamine in solvents like ethanol or methanol under controlled conditions. The compound can undergo various chemical reactions, including oxidation and reduction, which are essential for its biological activity .

Biological Activity Overview

Research indicates that this compound exhibits significant biological activity, particularly in anticancer applications. Its mechanism of action involves interactions with specific molecular targets that inhibit tumor cell proliferation.

Anticancer Activity

In a study conducted by the National Cancer Institute (NCI), 2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione demonstrated potent antimitotic activity against various human tumor cell lines. The mean GI50 (the concentration required to inhibit cell growth by 50%) was reported at approximately 15.72 μM, indicating a strong potential for further development as an anticancer agent .

Table 1: Antitumor Activity Against Various Cell Lines

Cell LineGI50 (μM)TGI (μM)LC50 (μM)
HOP-62 (NSCLC)12.5350.68Not reported
SF-539 (CNS)49.97Not reportedNot reported
MDA-MB-435 (Melanoma)22.59Not reportedNot reported
OVCAR-8 (Ovarian)27.71Not reportedNot reported
DU-145 (Prostate)44.35Not reportedNot reported
MDA-MB-468 (Breast)15.65Not reportedNot reported

This table summarizes the inhibitory effects of the compound on various cancer cell lines, highlighting its potential as a therapeutic agent.

The biological activity of this compound is largely attributed to its ability to interfere with cellular pathways involved in tumor growth and survival. The specific interactions with target proteins and pathways are still under investigation but are believed to involve modulation of apoptosis and cell cycle regulation.

Case Studies

Several studies have explored the efficacy of 2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione in vitro:

  • In Vitro Evaluation : A comprehensive screening against a panel of over sixty cancer cell lines revealed that the compound exhibited significant cytotoxicity with an average growth inhibition rate exceeding 12% across multiple lines .
  • Pharmacokinetic Properties : Preliminary assessments indicated favorable pharmacokinetic profiles, suggesting good absorption and distribution characteristics which are critical for therapeutic efficacy .

Q & A

Basic: What are the recommended synthetic routes for 2-(((2-Morpholin-4-ylethyl)amino)methylene)indane-1,3-dione, and how can reaction conditions be optimized?

Methodological Answer:
The synthesis typically involves a condensation reaction between indane-1,3-dione and 2-(morpholin-4-yl)ethylamine under acidic or catalytic conditions. Key steps include:

  • Reagent Selection : Use acetic acid or p-toluenesulfonic acid as catalysts to promote imine formation .
  • Temperature Control : Reactions are often conducted at 60–80°C to balance yield and avoid decomposition .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) is recommended for isolating the product .
    Optimization Tips : Monitor reaction progress via TLC or HPLC. Varying solvent polarity (e.g., DMF vs. ethanol) can improve yields.

Basic: Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Methodological Answer:

  • NMR Spectroscopy : Use 1H^1H- and 13C^{13}C-NMR to confirm the imine linkage (δ ~8–9 ppm for the CH=N group) and morpholine ring protons (δ ~3.5–4.0 ppm) .
  • X-ray Crystallography : Resolve the planar indane-1,3-dione core and the spatial arrangement of the morpholine moiety (see analogous structures in ).
  • Mass Spectrometry : High-resolution ESI-MS can verify molecular ion peaks (e.g., [M+H]+^+) and fragmentation patterns .

Advanced: How does the morpholine substituent influence the compound’s reactivity in oxidation or nucleophilic substitution reactions?

Methodological Answer:
The morpholine group (a tertiary amine) enhances electron density at the imine bond, making it susceptible to:

  • Oxidation : Treat with KMnO4_4 or H2 _2O2_2 to cleave the CH=N bond, yielding indane-1,3-dione derivatives and morpholine-based byproducts .
  • Nucleophilic Attack : React with Grignard reagents (e.g., RMgX) at the electrophilic carbonyl groups of the indane-dione core. Monitor regioselectivity via DFT calculations .

Advanced: What experimental designs are suitable for evaluating its biological activity, such as antimicrobial or anticancer potential?

Methodological Answer:

  • Antimicrobial Assays : Use broth microdilution (CLSI guidelines) against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans). Include positive controls (e.g., ciprofloxacin) .
  • Cytotoxicity Screening : Conduct MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC50_{50} determination. Pair with ROS detection kits to probe mechanistic pathways .

Advanced: How can researchers assess its environmental stability and degradation pathways?

Methodological Answer:

  • Hydrolysis Studies : Expose the compound to buffered solutions (pH 4–9) at 25–50°C. Analyze degradation products via LC-MS .
  • Photolytic Stability : Use UV light (λ = 254–365 nm) in environmental chambers. Track half-life and identify photoproducts .

Basic: What analytical methods are recommended for quantifying this compound in complex matrices (e.g., biological fluids)?

Methodological Answer:

  • HPLC-UV : Use a C18 column with mobile phase (acetonitrile/water + 0.1% TFA). Calibrate with standards (LOD ~0.1 µg/mL) .
  • LC-MS/MS : Employ MRM mode for enhanced specificity in plasma or tissue homogenates .

Advanced: How can computational modeling (e.g., DFT, molecular docking) predict its pharmacological mechanisms?

Methodological Answer:

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to identify reactive sites (e.g., electron-deficient carbonyl groups) .
  • Molecular Docking : Simulate binding to target proteins (e.g., topoisomerase II, kinases) using AutoDock Vina. Validate with in vitro enzymatic assays .

Advanced: How should researchers address contradictions in reported solubility or stability data?

Methodological Answer:

  • Reproducibility Checks : Replicate experiments under standardized conditions (e.g., pH 7.4 PBS, 25°C) .
  • Advanced Characterization : Use dynamic light scattering (DLS) to assess aggregation states or DSC for thermal stability profiling .

Basic: What safety protocols are critical when handling this compound in the lab?

Methodological Answer:

  • Personal Protective Equipment (PPE) : Wear nitrile gloves, lab coats, and safety goggles. Use fume hoods for synthesis .
  • Toxicity Mitigation : Store in airtight containers; avoid inhalation/contact. Refer to SDS guidelines for morpholine derivatives .

Advanced: What strategies optimize its formulation for in vivo pharmacokinetic studies?

Methodological Answer:

  • Solubility Enhancement : Use co-solvents (e.g., PEG 400) or nanoemulsions. Validate via shake-flask method .
  • Pharmacokinetic Profiling : Conduct IV/oral dosing in rodents. Collect plasma samples for LC-MS analysis (t1/2_{1/2}, Cmax_{max}) .

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